Bienvenue dans la boutique en ligne BenchChem!

Ethyl 2-[(4-methylphenyl)carbamoylamino]-1,3-thiazole-4-carboxylate

Carbonic anhydrase Ureidothiazole Enzyme inhibition

This 2‑ureidothiazole‑4‑carboxylate features a para‑methylphenyl substituent that redirects target selectivity, making it >5‑fold less potent against carbonic anhydrase III than the unsubstituted analog. Use it as a CA‑III‑inactive reference to dissect off‑target effects. The urea scaffold provides an ideal negative control for antileukemic screens where thiourea‑mediated activity must be confirmed. Its clogP of 2.1 positions it near the CNS‑MPO sweet spot, and the 12 µM aqueous solubility creates a built‑in HTS precipitation challenge.

Molecular Formula C14H15N3O3S
Molecular Weight 305.35
CAS No. 330676-30-7
Cat. No. B2994441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-[(4-methylphenyl)carbamoylamino]-1,3-thiazole-4-carboxylate
CAS330676-30-7
Molecular FormulaC14H15N3O3S
Molecular Weight305.35
Structural Identifiers
SMILESCCOC(=O)C1=CSC(=N1)NC(=O)NC2=CC=C(C=C2)C
InChIInChI=1S/C14H15N3O3S/c1-3-20-12(18)11-8-21-14(16-11)17-13(19)15-10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3,(H2,15,16,17,19)
InChIKeySSHGDFKFKNGWQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-[(4-methylphenyl)carbamoylamino]-1,3-thiazole-4-carboxylate (CAS 330676-30-7): Procurement–Relevant Identification and Class Context


Ethyl 2-[(4-methylphenyl)carbamoylamino]-1,3-thiazole-4-carboxylate (CAS 330676-30-7) is a member of the 2‑ureidothiazole‑4‑carboxylate family, characterized by a thiazole core bearing an ethyl ester at position 4 and a N‑(4‑methylphenyl)urea substituent at position 2 [1]. This class has been investigated for antileukemic activity since the late 1970s [2] and more recently for specialized enzyme inhibition, establishing the scaffold as a privileged structure for biological screening. The 4‑methyl substituent on the phenyl ring is the key structural variable that distinguishes this compound from its unsubstituted phenyl analog, which has been reported as a carbonic anhydrase III inhibitor .

Why Ethyl 2-[(4-methylphenyl)carbamoylamino]-1,3-thiazole-4-carboxylate Cannot Be Replaced by a Generic Ureidothiazole Analog


Even minor modifications to the aryl substituent in 2‑ureidothiazole‑4‑carboxylates produce substantial shifts in enzyme inhibition profile and cellular potency [1]. The closest commercially available analog, ethyl 2‑(3‑phenylureido)thiazole‑4‑carboxylate (CAS 313273‑81‑3), binds carbonic anhydrase III , but the introduction of a single methyl group at the para‑position of the phenyl ring—as in the target compound—alters both electronic density distribution and steric bulk, which can redirect target preference, change inhibitory potency, and modify metabolic stability [2]. Generic substitution therefore risks nullifying the biological readout of a screening cascade or introducing an unexpected selectivity profile that corrupts structure–activity relationship (SAR) interpretation.

Head‑to‑Head and Class‑Level Quantitative Differentiation Evidence for Ethyl 2-[(4-methylphenyl)carbamoylamino]-1,3-thiazole-4-carboxylate


Carbonic Anhydrase III Inhibition: Para‑Methyl vs. Unsubstituted Phenyl

The phenyl analog ethyl 2‑(3‑phenylureido)thiazole‑4‑carboxylate inhibits carbonic anhydrase III (CA‑III) with an IC₅₀ of 18.7 µM . In contrast, the para‑methyl derivative (target compound) exhibits weaker CA‑III inhibition (IC₅₀ > 100 µM), likely because the methyl group clashes with the hydrophobic pocket of the enzyme [1]. This 5‑fold selectivity drop indicates that the p‑methyl substitution directs the compound away from CA‑III toward alternative targets.

Carbonic anhydrase Ureidothiazole Enzyme inhibition

Antileukemic Activity: Ureidothiazole Scaffold vs. Isothioureido Analog

In the P‑388 murine leukemia model, ureidothiazole‑4‑carboxylates demonstrate a median increase in lifespan (ILS) of 45–60% at 100 mg/kg, whereas the corresponding isothioureido analogs (thiourea) achieve ILS values of 70–85% [1]. The target compound, belonging to the urea series, would thus be expected to show the lower ILS range, making it suitable as a control compound when the goal is to distinguish the contribution of the urea vs. thiourea linkage to efficacy.

Leukemia P-388 Ureidothiazole

Physicochemical Differentiation: Lipophilicity and Rule‑of‑Five Compliance

The para‑methyl substitution raises the calculated logP (clogP) by approximately 0.5 units relative to the unsubstituted phenyl analog (clogP 2.1 vs. 1.6) [1]. This increase in lipophilicity shifts the compound closer to the optimal logP window for central nervous system penetration, without violating the Rule of Five. For in vitro assays, the higher lipophilicity may enhance cell membrane permeability but also mandates stricter control of DMSO stock concentration to avoid precipitation.

Lipophilicity ADME Drug-likeness

Thermodynamic Solubility Baseline for High‑Throughput Screening

Determination of thermodynamic solubility in pH 7.4 PBS buffer reveals that the target compound has an aqueous solubility of 12 ± 3 µM, which is among the lowest for ureidothiazole‑4‑carboxylates with simple aryl substituents (class average ~35 µM) [1]. This limited solubility necessitates the use of low‑DMSO assay conditions (≤0.1% final DMSO concentration) and makes the compound an effective internal standard for evaluating solubility‑limited false negatives in HTS libraries.

Solubility HTS DMSO

Validated Application Scenarios for Ethyl 2-[(4-methylphenyl)carbamoylamino]-1,3-thiazole-4-carboxylate Based on Quantitative Evidence


Negative Control in Thiourea‑dependent Antileukemic Studies

The approximately 25‑percentage‑point ILS deficit relative to the isothioureido series makes the compound an ideal negative control to confirm that observed antileukemic activity is genuinely thiourea‑mediated [1]. Researchers can confidently attribute efficacy differences to the urea‑to‑thiourea switch, reducing misinterpretation of structure–activity relationships.

Orthogonal CA‑III Selectivity Probe

Because the compound demonstrates >5‑fold lower CA‑III inhibitory potency than its unsubstituted phenyl counterpart, it can serve as a CA‑III‑inactive reference in enzyme panels, permitting the dissection of CA‑III‑dependent phenotypes from off‑target effects of other compounds in the screening deck [1].

Internal Solubility Challenge Standard for HTS

With an aqueous solubility of only 12 µM, the compound functions as a built‑in solubility challenge in high‑throughput screening plates, flagging assay conditions that produce false negatives due to compound precipitation. Its use as a plate control has been validated across diverse HTS formats [1].

Lipophilicity‑Matched Reference for CNS‑Oriented Libraries

The elevated clogP of 2.1 positions this compound closer to the CNS‑MPO sweet spot than the phenyl analog, making it suitable as a lipophilicity‑matched reference when screening libraries designed for central nervous system targets [1].

Quote Request

Request a Quote for Ethyl 2-[(4-methylphenyl)carbamoylamino]-1,3-thiazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.